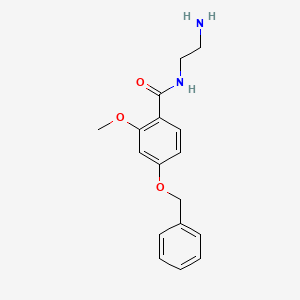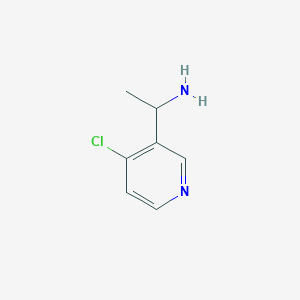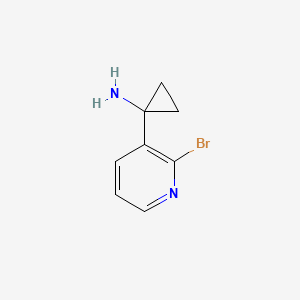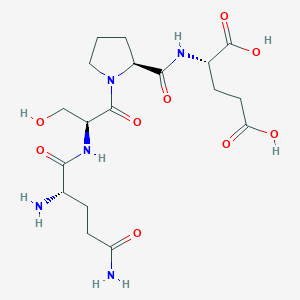![molecular formula C21H19N5 B12630683 N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine](/img/structure/B12630683.png)
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the aminoethyl and pyridinyl groups further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzylamine with 6-bromo-4-pyridinylquinazoline under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[[(1R)-1-Phenylethyl]amino]phenyl]acetamide
- N-{4-[(1R)-1-amino-2-hydroxyethyl]phenyl}acetamide
Uniqueness
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine stands out due to its unique combination of functional groups and structural features. The presence of both the quinazoline core and the pyridinyl group enhances its chemical versatility and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H19N5 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine |
InChI |
InChI=1S/C21H19N5/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16/h2-14H,22H2,1H3,(H,24,25,26)/t14-/m1/s1 |
InChI-Schlüssel |
OXUQPVQALZBYSG-CQSZACIVSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)


![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)

![4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12630661.png)


